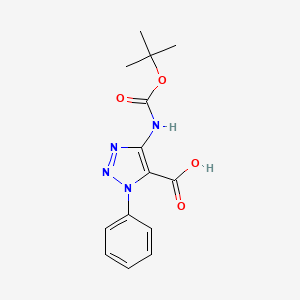

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Description

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 702670-14-2) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a carboxylic acid moiety at position 3. This compound is primarily utilized as a research intermediate in pharmaceutical and agrochemical synthesis due to its stability under basic conditions and versatility in coupling reactions. CymitQuimica supplies the compound at 95.0% purity, with a 100 mg unit priced at €388.00 . Its Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making it a critical building block for peptide mimetics and kinase inhibitors.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-14(2,3)22-13(21)15-11-10(12(19)20)18(17-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLMZTOVOASPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=N1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazoles.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound in various biological assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Triazole Derivatives

| Compound Name | Key Substituents | CAS Number | Molecular Weight (g/mol) | Applications/Notes |

|---|---|---|---|---|

| 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid | p-tolyl (no Boc protection) | Not provided | Not provided | Research use; lacks Boc stability |

| 5-Amino-1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | Pyrazole core, 4-fluorophenyl | 51516-69-9 | Not provided | Intermediate in antimalarial studies |

- 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid lacks the Boc-protected amine, rendering it more reactive but less stable in acidic environments. This compound is restricted to research applications, as its unprotected amine limits its utility in multi-step syntheses .

B. Boc-Protected Heterocycles

| Compound Name | Core Structure | Key Features | CAS Number | Applications |

|---|---|---|---|---|

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | Piperidine | Stereospecific (3S,4R), phenyl group | 652971-20-5 | Chiral synthon in drug design |

| 5-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Pyrazole | 4-Fluorophenyl, methyl group | Not provided | Antifungal agent precursor |

- The piperidine derivative (CAS: 652971-20-5) shares the Boc-protected amine but incorporates a six-membered piperidine ring. Its stereospecificity (3S,4R) makes it valuable for asymmetric catalysis and receptor-targeted drug candidates .

- The pyrazole analogue () features a methyl group and 4-fluorophenyl substituent, which enhance lipophilicity and metabolic stability. This compound is synthesized via KMnO4 oxidation, a method distinct from the target compound’s synthesis .

C. Halogenated Triazole Carboxamides

| Compound Name | Substituents | Key Properties | Applications |

|---|---|---|---|

| 5-Amino-1-[3,5-dichloro-4-(4-chlorobenzoyl)benzyl]-1H-1,2,3-triazole-4-carboxamide | Multiple Cl atoms, benzoyl group | High lipophilicity, electron-withdrawing effects | Antiparasitic drug development |

- This trichlorinated triazole exhibits enhanced binding to hydrophobic enzyme pockets due to its halogenated aromatic system. Its electron-withdrawing groups may improve inhibitory potency compared to the less substituted target compound .

Reactivity and Stability

- Boc Protection : The target compound’s Boc group provides superior amine protection compared to analogues like 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid. This stability is critical in acidic coupling reactions .

- Fluorine vs. Chlorine Substituents: Fluorine in 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid improves metabolic stability and bioavailability, while chlorine in trichlorinated triazoles enhances electronegativity and target affinity .

Commercial and Research Relevance

- Price and Availability : The target compound is priced higher (€388.00/100 mg) than many analogues, reflecting its Boc-protected functionality and demand in high-value syntheses .

- Biological Activity : Unlike the piperidine derivative (CAS: 652971-20-5), which is used in chiral drug synthesis, the target compound’s triazole core is favored in kinase inhibitor development due to its planar geometry and hydrogen-bonding capacity .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 2396427-54-4) is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as pharmacologically active agents, including anticancer, antimicrobial, and antifungal properties. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a triazole ring substituted with a phenyl group and a carboxylic acid moiety, which are critical for its biological activity.

Triazole compounds often exhibit their biological effects through enzyme inhibition. The specific biological activity of this compound has not been extensively studied; however, related triazoles have shown significant inhibition of various enzymes such as:

- Dihydrofolate reductase

- DNA polymerase

- Catalase

Catalase is particularly noteworthy as it plays a crucial role in cellular protection against oxidative stress by decomposing hydrogen peroxide into water and oxygen. Inhibition of catalase can lead to increased levels of reactive oxygen species (ROS), which may be beneficial in certain therapeutic contexts like cancer treatment.

Biological Activities

Research indicates that compounds with a triazole structure exhibit various biological activities:

Anticancer Activity:

Triazole derivatives have been reported to possess anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity:

Triazoles are known for their antimicrobial properties. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting vital enzymes in microbial cells.

Antioxidant Activity:

The antioxidant potential of triazoles contributes to their therapeutic applications, particularly in conditions associated with oxidative stress. By modulating oxidative pathways, these compounds can protect cells from damage.

Research Findings

Several studies have explored the biological activity of related triazole compounds:

Case Studies

In one study involving 3-amino-1,2,4-triazole derivatives, the compound was observed to inhibit human blood erythrocyte catalase activity significantly. The strongest inhibition was noted at physiological pH levels, suggesting potential applications in therapies targeting oxidative stress-related diseases .

Another study highlighted the anticancer potential of triazoles against colon carcinoma cells (HCT116), demonstrating that triazole derivatives could serve as promising candidates for cancer therapy due to their ability to induce apoptosis in tumor cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.